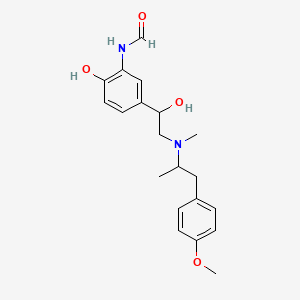![molecular formula C24H22N4O3 B602172 1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 1442400-65-8](/img/structure/B602172.png)
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Descripción general
Descripción
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The synthesis of this specific compound is not detailed in the retrieved sources.Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The compound has been studied for its crystal structure, providing insights into molecular conformations and interactions. In a study by Li et al. (2015), the dihedral angles and torsion angles of the molecule were analyzed, which is fundamental for understanding its chemical behavior and potential applications in material science (Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun, 2015).
Analytical Method Development
- Alluri et al. (2021) focused on developing an analytical method for quantifying genotoxic impurities in Azilsartan drug substance using LC-MS/MS, demonstrating the compound's relevance in pharmaceutical analysis and quality control (Chandramohan Alluri, Kiran Kumar Naramsetti, G. Sharma, 2021).
Pharmacological Research
- Kubo et al. (1993) explored the synthesis and biological activity of this compound, including its potential as a prodrug for improving oral bioavailability. This has implications for drug development, especially in the field of cardiovascular therapeutics (K. Kubo, Y. Kohara, Y. Yoshimura, Y. Inada, Y. Shibouta, Y. Furukawa, T. Kato, K. Nishikawa, T. Naka, 1993).
Chemical Synthesis and Structural Analysis
- Research by Richter et al. (2023) involved the synthesis of related compounds and their structural analysis, contributing to the understanding of the chemical properties and potential applications in various fields, including medicinal chemistry (A. Richter, R. Goddard, Roy Schönefeld, P. Imming, R. W. Seidel, 2023).
Cardiovascular Research
- Flesch et al. (1995) studied the effects of related compounds on angiotensin II-induced responses in vascular smooth muscle cells, highlighting its relevance in cardiovascular research, particularly in understanding and potentially treating hypertension (M. Flesch, Y. Ko, C. Seul, R. Düsing, H. Feltkamp, H. Vetter, A. Sachinidis, 1995).
Direcciones Futuras
Imidazoles are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Mecanismo De Acción
Target of Action
Azilsartan Impurity L primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Azilsartan Impurity L acts as an antagonist at the AT1 receptor . It blocks the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . By blocking this action, Azilsartan Impurity L helps to lower blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Azilsartan Impurity L is the renin-angiotensin system . By blocking the AT1 receptor, Azilsartan Impurity L inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and increased water excretion, which in turn lowers blood pressure .
Pharmacokinetics
The bioavailability of Azilsartan Impurity L is about 60% , with a peak plasma concentration reached within 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours . These properties contribute to its effective and sustained blood pressure-lowering effect .
Action Environment
The action of Azilsartan Impurity L can be influenced by various environmental factors. For instance, it shows a greater extent of degradation up to 40% with hydrogen peroxide . It is also degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater photostability and dry heat . These factors can affect the stability and efficacy of Azilsartan Impurity L.
Propiedades
IUPAC Name |
3-[[4-(2-carbamimidoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-2-31-24-27-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)26/h3-13H,2,14H2,1H3,(H3,25,26)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEVNSRDOQPXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


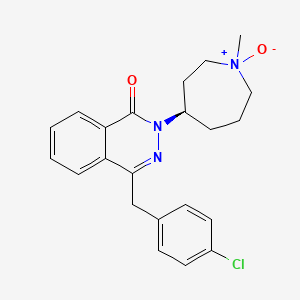
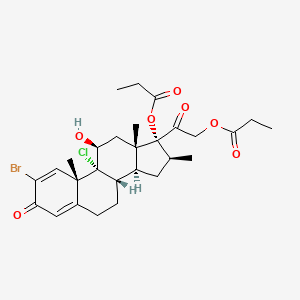

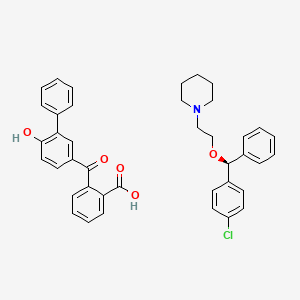
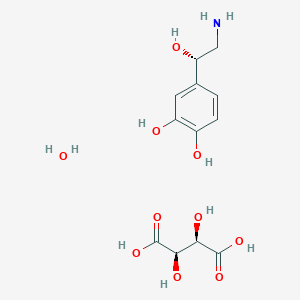


![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)
